Sodium 2-mercaptobenzothiazole

Vue d'ensemble

Description

Sodium 2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4NNaS2. It is widely used in various industrial applications, particularly in the rubber industry as a vulcanization accelerator. This compound is known for its ability to form stable complexes with metals, making it useful in corrosion inhibition and metal ion detection.

Synthetic Routes and Reaction Conditions:

- this compound can be synthesized by reacting 2-aminothiophenol with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:

Traditional Synthesis: C6H4(NH2)SH+CS2+NaOH→C6H4(NH)SC=SNa+H2S

Industrial Production: The industrial production involves the high-temperature reaction of aniline, carbon disulfide, and sulfur. The reaction is carried out at temperatures between 200 to 280°C and pressures of 5.0 to 8.0 MPa. The product is then dissolved in sodium hydroxide solution, and insoluble substances are removed.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form disulfides.

Reduction: It can be reduced to its thiol form.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the mercapto group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Sodium borohydride can be used for reduction reactions.

Substitution: Alkyl halides are often used in substitution reactions.

Major Products:

Oxidation: Disulfides.

Reduction: Thiol derivatives.

Substitution: Alkylated benzothiazole derivatives.

Mécanisme D'action

Target of Action

Sodium 2-mercaptobenzothiazole primarily targets several enzymes, including acyl coenzyme A cholesterol acyltransferase , monoamine oxidase , heat shock protein 90 , cathepsin D , and c-Jun N-terminal kinases . These enzymes play crucial roles in various biological processes, such as lipid metabolism, neurotransmitter degradation, stress response, protein degradation, and cell signaling, respectively.

Mode of Action

This compound acts as a mechanism-based inhibitor of its target enzymes . This means it forms a covalent bond with the enzyme, which changes the enzyme’s structure and inhibits its activity. The inhibition of these enzymes can lead to alterations in the associated biochemical pathways.

Biochemical Pathways

The inhibition of the target enzymes by this compound affects multiple biochemical pathways. For instance, the inhibition of acyl coenzyme A cholesterol acyltransferase can impact lipid metabolism, while the inhibition of monoamine oxidase can affect neurotransmitter levels in the brain. Similarly, the inhibition of heat shock protein 90 can influence the stress response of cells, and the inhibition of cathepsin D and c-Jun N-terminal kinases can alter protein degradation and cell signaling pathways, respectively .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibitory effects on its target enzymes. By inhibiting these enzymes, this compound can potentially alter various biological processes, such as lipid metabolism, neurotransmitter degradation, stress response, protein degradation, and cell signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH can affect the compound’s ionization state, which can influence its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s metabolism and excretion . .

Analyse Biochimique

Biochemical Properties

Sodium 2-mercaptobenzothiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as a potent mechanism-based inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby inhibiting their activity.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the activity of heat shock protein 90, which plays a crucial role in protein folding and stabilization . This inhibition can lead to the destabilization of client proteins and subsequent effects on cell function. Additionally, this compound has been associated with changes in gene expression, particularly in pathways related to stress response and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to their inhibition. For example, its interaction with monoamine oxidase involves the formation of a stable complex that prevents the enzyme from catalyzing the oxidation of monoamines . This mechanism of action is crucial for its inhibitory effects on enzyme activity and subsequent cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time when exposed to oxidizing agents or acidic environments . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as antimicrobial and antifungal activities . At high doses, it can cause toxic or adverse effects. For instance, studies have reported an increase in the incidence of tumors in rats and mice exposed to high doses of this compound . These findings highlight the importance of dosage considerations in evaluating the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interactions with enzymes. It can inhibit the activity of enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, thereby affecting metabolic flux and metabolite levels . These interactions can lead to changes in the concentrations of key metabolites and influence overall metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with proteins facilitates its transport and localization within specific cellular compartments . This distribution is crucial for its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For example, its interaction with heat shock protein 90 can lead to its localization within the endoplasmic reticulum, affecting protein folding and stabilization processes.

Applications De Recherche Scientifique

Sodium 2-mercaptobenzothiazole has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

2-Mercaptobenzothiazole: The parent compound, which lacks the sodium ion.

2-Aminobenzothiazole: Similar structure but with an amino group instead of a mercapto group.

Benzothiazole: The core structure without any substituents.

Uniqueness: Sodium 2-mercaptobenzothiazole is unique due to its enhanced solubility in water compared to its parent compound, 2-mercaptobenzothiazole. This makes it more suitable for applications requiring aqueous solutions, such as corrosion inhibition and metal ion detection .

Activité Biologique

Sodium 2-mercaptobenzothiazole (NaMBT) is a sodium salt derivative of 2-mercaptobenzothiazole (MBT), a compound known for its diverse biological activities. This article explores the biological activity of NaMBT, focusing on its antimicrobial, anti-inflammatory, and potential carcinogenic effects, supported by case studies and research findings.

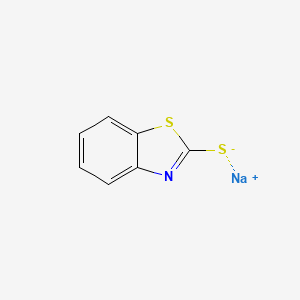

Chemical Structure and Properties

This compound has the molecular formula and is often represented as follows:

This compound exhibits properties that make it useful in various industrial applications, particularly as a biocide and corrosion inhibitor.

Antimicrobial Activity

Research indicates that 2-mercaptobenzothiazole derivatives, including NaMBT, exhibit significant antimicrobial properties against a variety of pathogens.

In Vitro Studies

- Bacterial Inhibition : NaMBT demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The introduction of specific substituents on the benzothiazole nucleus enhanced its antibacterial potency, with some derivatives showing inhibition zones ranging from 15 to 25 mm against various bacteria .

- Fungal Activity : NaMBT and its derivatives have shown effectiveness against fungi such as Aspergillus niger and Candida albicans. For instance, a derivative exhibited a minimum inhibitory concentration (MIC) of 5 ppm against Aspergillus niger after 14 days of incubation .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Pathogen | MIC (ppm) | Inhibition Zone (mm) |

|---|---|---|

| Aspergillus niger | 5 | 20-25 |

| Candida albicans | 10 | 15-20 |

| Staphylococcus aureus | - | 20-25 |

| Escherichia coli | - | 15-20 |

Anti-inflammatory Activity

NaMBT has also been studied for its anti-inflammatory properties. Compounds derived from MBT have been reported to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase. One study highlighted that certain derivatives showed significant inhibition of 5-lipoxygenase, an enzyme crucial in the inflammatory response .

Potential Carcinogenic Effects

Despite its beneficial biological activities, there are concerns regarding the carcinogenic potential of NaMBT. Epidemiological studies have linked exposure to MBT with increased incidences of bladder cancer among workers in rubber manufacturing .

Case Studies

A study conducted on workers exposed to NaMBT revealed a positive non-significant trend in bladder cancer incidence correlated with cumulative exposure levels. The relative risk for bladder cancer increased with higher exposure levels, although the results were not statistically significant . Additionally, animal studies indicated increased incidences of tumors in rats administered high doses of MBT over extended periods .

Propriétés

IUPAC Name |

sodium;1,3-benzothiazole-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2.Na/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDHWMAJBNWALQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaC7H4NS2, C7H4NNaS2 | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

149-30-4 (Parent) | |

| Record name | Sodium 2-mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1026035 | |

| Record name | Sodium 2-mercaptobenzothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium 2-mercaptobenzothiazol solution appears as an amber liquid with an odor of old rubber. A 50% aqueous solution. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, 50% aqueous solution: Light amber liquid; [HSDB] Light yellow crystalline powder with a stench; [MSDSonline] | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2(3H)-Benzothiazolethione, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-mercaptobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

217 °F at 760 mmHg (NTP, 1992) | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.25 to 1.28 at 77 °F (NTP, 1992), DENSITY 10.5 LB/GAL (50% AQ SOLN) | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

24 mmHg at 77 °F (NTP, 1992), Presumably extremely low, /however/, in the presence of moisture the salt will hydrolyze to give mercaptobenzothiazole which will have a higher, but still very low vapor pressure. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In in vitro studies mercaptobenzothiazole (MBT) (5x10-6 M) inhibited dopamine-beta-hydroxylase (an enzyme involved in the synthesis of norepinephrine) activity by 47%. In in vivo studies MBT (200 mg/kg, ip) lowered norepinephrine levels of mouse brain by 40% at 1 hr after injection; possibly by chelation of cupric ions necessary for dopamine-beta-hydroxylase activity./Mercaptobenzothiazole/ | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT-AMBER LIQUID /50% AQUEOUS SOLN/ | |

CAS No. |

2492-26-4, 26249-01-4 | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium 2-mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzothiazolethione, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-mercaptobenzothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzothiazol-2-yl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 1,3-benzothiazole-2-thiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7B30DX7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

21 °F (NTP, 1992) | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism by which Sodium 2-Mercaptobenzothiazole inhibits microbial growth?

A: While this compound is recognized for its biocidal properties [], the exact mechanism of action against microorganisms is not fully elucidated in the provided research papers. Further studies are needed to determine the specific biochemical pathways affected by this compound.

Q2: Can this compound be used to protect aluminum alloys from pitting corrosion, and if so, how does it work?

A: Yes, research indicates that this compound effectively inhibits pitting corrosion in aluminum alloys []. It functions by:

Q3: How does this compound interact with chalcopyrite mineral surfaces?

A: Surprisingly, X-ray Photoelectron Spectroscopy (XPS) analysis revealed that this compound does not show significant adsorption onto the chalcopyrite mineral surface []. This suggests a lack of strong chemical interaction between the compound and this specific mineral, unlike the related chelating agent O-isopropyl N-ethyl thionocarbamate (TC).

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C₇H₄NS₂Na, and its molecular weight is 189.23 g/mol.

Q5: Are there any known stability concerns associated with this compound?

A: While the provided research does not delve into specific stability issues, one study [] mentions that this compound's growth inhibition effect on Escherichia coli decreases proportionally with the amount of ozone consumed. This suggests potential degradation or alteration of the compound upon reaction with ozone, which could impact its stability and efficacy under certain conditions.

Q6: Has this compound been investigated for use in antifreeze solutions, and what are the potential benefits?

A: Yes, this compound has been explored as a component in engine antifreeze solutions [, ]. Its inclusion is aimed at providing corrosion inhibition properties, contributing to the long-term protection of metallic components within the engine cooling system.

Q7: Can you describe a specific instance where this compound is used in combination with another compound for a specific application?

A: In the context of preserving stored wood chips, this compound is effectively used in conjunction with potassium N-methyl, N-hydroxymethyldithiocarbamate []. This combination, applied as an aqueous solution, demonstrates significant success in preventing:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.